molecular formula C20H15FN4O2 B2438629 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034521-42-9

1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea

Cat. No.: B2438629
CAS No.: 2034521-42-9
M. Wt: 362.364
InChI Key: BVYDFNIVNYZROW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a complex organic compound that belongs to the class of urea derivatives

Scientific Research Applications

1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the fluorophenyl group: This can be achieved through various substitution reactions, where a fluorophenyl moiety is introduced into the molecule.

    Urea formation: The final step involves the reaction of the intermediate compound with isocyanates or other urea-forming reagents to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-Bromophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea: Contains a bromophenyl group, which may lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-12-16(25-20(26)23-15-9-7-14(21)8-10-15)11-17-19(22-12)27-18(24-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYDFNIVNYZROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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